molecular formula C11H17N3 B12337695 2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine

2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine

Cat. No.: B12337695
M. Wt: 191.27 g/mol
InChI Key: VZHBYJRIMURNMI-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is a nitrogen-containing heterocyclic compound It features a unique structure that combines a pyrimidine ring fused to an azepine ring, with an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization reaction of unsaturated azomethine ylides and azatriene anions . This reaction can be carried out under mild conditions, often using a base such as potassium tert-butoxide to deprotonate the precursor and induce cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the isopropyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of fully reduced azepine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it could modulate receptor activity by binding to allosteric sites and altering receptor conformation. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Azepine: A seven-membered nitrogen-containing heterocycle.

    Azepane: A saturated analog of azepine.

    Azepinone: Contains a carbonyl group within the azepine ring.

Uniqueness

2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is unique due to its fused ring structure and the presence of an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-propan-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

InChI

InChI=1S/C11H17N3/c1-8(2)11-13-7-9-3-5-12-6-4-10(9)14-11/h7-8,12H,3-6H2,1-2H3

InChI Key

VZHBYJRIMURNMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C2CCNCCC2=N1

Origin of Product

United States

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